2-Nitro-4-azidobenzoic acid

photoaffinity labeling photochemistry bioconjugation

Researchers requiring photoaffinity probes face a trade-off: standard aryl azides (e.g., 4-azidobenzoic acid) demand short-wave UV (~260 nm) that damages biomolecules, while off-the-shelf NHS esters limit conjugation flexibility. 2-Nitro-4-azidobenzoic acid (CAS 60733-07-5) resolves both: • Ortho-nitro red-shifts activation to 320-350 nm, minimizing collateral photodamage to DNA/proteins. • Free carboxylic acid enables direct esterification to nucleotides, tRNAs, or custom linkers-not restricted to amine coupling. • Validated scaffold for ribosomal P-site mapping (Böhm/Stahl, 1979) and F1-ATPase nucleotide binding site studies. ≥95% purity. Supplied as a light-sensitive solid; global shipping with appropriate photoprotection.

Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
CAS No. 60733-07-5
Cat. No. B1229975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-azidobenzoic acid
CAS60733-07-5
Synonyms2-nitro-4-azidobenzoic acid
Molecular FormulaC7H4N4O4
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4N4O4/c8-10-9-4-1-2-5(7(12)13)6(3-4)11(14)15/h1-3H,(H,12,13)
InChIKeyCSBRTRKUKDZRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-azidobenzoic Acid for Photoaffinity Labeling


2-Nitro-4-azidobenzoic acid (4-azido-2-nitrobenzoic acid; molecular formula C7H4N4O4; MW 208.13 g/mol) is a heterobifunctional aryl azide building block that integrates a photoreactive azido group, an electron-withdrawing nitro substituent, and a carboxylic acid handle for conjugation [1]. Classified under Aryl Azides in the MeSH hierarchy, it has been employed as a precursor for photoaffinity probes since 1979 [2]. Unlike simple aryl azides, the ortho-nitro substitution shifts the activation wavelength into the 320–350 nm range, enabling photolysis with reduced biomolecular damage compared to non-nitrated phenyl azides that require shorter UV (~260–275 nm) [3]. This compound serves as the core scaffold for synthesizing nucleotide analogs (NAB-ATP, NAB-GTP), aminoacyl-tRNA probes, and puromycin derivatives used to map ribosomal functional centers.

1
Synthesize custom photoaffinity probes
Free carboxylic acid enables conjugation to diverse ligand scaffolds
2
Activate at gentler 320–350 nm wavelength
Nitro-enabled red shift reduces biomolecular photodamage
3
Map ribosomal functional centers
Validated precursor for NAB-puromycin and NAB-aminoacyl-tRNA probes

Why Non-Nitrated Aryl Azides Cannot Substitute


Simple 4-azidobenzoic acid (CAS 6427-66-3) and its commercial NHS-ester derivatives (e.g., ANB-NOS) present critical functional gaps that preclude direct substitution. The absence of the ortho-nitro group in 4-azidobenzoic acid results in a hypsochromically shifted absorption maximum (~260–274 nm versus ~320–350 nm for nitro-substituted analogs), forcing photolysis at wavelengths that overlap with DNA/protein absorption bands and increasing collateral photodamage [1]. Furthermore, the nitro group fundamentally alters the photochemical reaction pathway: non-nitrated aryl azides generate p-benzoquinone diimine intermediates, whereas 2-nitro-4-azidobenzoic acid derivatives yield p-nitro-N-arylhydroxylamine/nitroso species that exhibit distinct amino acid selectivity (preferential modification of tryptophan residues) [2]. ANB-NOS (5-azido-2-nitrobenzoyloxysuccinimide), while sharing the nitro-azide motif, is a positional isomer with the azide at the 5-position. This generates a different geometric presentation of the photoreactive group relative to the carboxyl-derived linkage point, producing divergent cross-linking trajectories—a critical parameter in ribosomal active-site mapping where labeling specificity is sub-nanometer dependent [3].

Wavelength mismatch
Non-nitrated 4-azidobenzoic acid requires ~260–274 nm, overlapping DNA/protein absorbance and increasing photodamage. Nitro-substituted analogs activate at gentler 320–350 nm.
Divergent chemical pathway
Non-nitrated aryl azides yield p-benzoquinone diimine intermediates. Nitro analogs form p-nitroso species that preferentially target tryptophan, producing distinct labeling profiles.
Spatial geometry shift
5-azido positional isomer (ANB-NOS) generates a different geometric presentation of the photoreactive group, altering cross-linking trajectories in sub-nanometer mapping experiments.

Differentiation Evidence Against Closest Analogs


Red-Shifted Activation for Gentler Photolysis

The nitro substituent in 2-nitro-4-azidobenzoic acid derivatives shifts the absorption maximum bathochromically by approximately 50–80 nm relative to non-nitrated phenyl azides. The 5-azido-2-nitrobenzoyl chromophore (positional analog of 2-nitro-4-azidobenzoic acid) exhibits λmax at ~320 nm, whereas 4-azidobenzoic acid absorbs at ~260–274 nm [1]. ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide) is commercially specified for photolysis at 320–350 nm , while simple phenyl azide has its first electronic transition at 276 nm [2]. This red shift places the activation band into a region of lower intrinsic absorbance by aromatic amino acid residues and nucleic acid bases, directly reducing competitive photodegradation of the biological target during cross-linking.

Red-Shifted Activation
Class-level inference
λmax ~320 nm for 2-nitro-4-azidobenzoyl chromophore vs. ~260–274 nm for non-nitrated 4-azidobenzoic acid.
Permits 365 nm lamp use, reducing competitive photodegradation of biological targets.
Red shift of approx. 44–70 nm; class-level data from ring-substituted aryl azides.
photoaffinity labeling photochemistry bioconjugation

Nitroso Intermediate vs. Quinone Diimine Pathway

The photolysis outcome is determined by the presence of the nitro substituent. Knorre et al. (2005) directly compared the photolysis products of N-(4-azidophenyl)-1,4-diaminobutane (non-nitrated, fragment of A1 reagents) and N-(5-azido-2-nitrobenzoyl)-1,3-diaminopropane (nitro-substituted, fragment of A2 reagents) in aqueous solution [1]. The non-nitrated aryl azide fragment yielded p-benzoquinone diimine, while the nitro-substituted analog produced p-nitro-N-arylhydroxylamine derivatives that subsequently transform into electrophilic nitroso species. The nitroso intermediate preferentially forms adducts with tryptophan residues, as confirmed by peptide sequencing of streptavidin photolabeled with 5-azido-2-nitrobenzoyl-biotin conjugates, where both Trp-75 and Trp-79 were identified as modification sites with a mass shift corresponding to [Mpeptide + aryl nitrene + 2O]+ at m/z 1455.1 [2]. In ribosomal labeling, 2-nitro-4-azidobenzoyl-Phe-tRNA covalently labels protein L10 in rat, trout, and hen liver ribosomes as the single predominant target, demonstrating a restricted and reproducible amino acid selectivity profile [3].

Nitroso vs. Diimine Pathway
Class-level inference
Nitro-substituted analogs form p-nitro-N-arylhydroxylamine/nitroso species; non-nitrated form p-benzoquinone diimine.
Supports distinct and reproducible tryptophan-preferring amino acid selectivity.
Mechanistic evidence from streptavidin and ribosomal labeling models.
nitrene chemistry cross-linking mechanism protein modification

Ribosomal Protein L10 as Conserved Labeling Target

2-Nitro-4-azidobenzoyl-Phe-tRNA was used to affinity-label ribosomes isolated from the livers of three vertebrate species: rat (mammal), hen (bird), and trout (fish) [1]. In all three species, ribosomal protein L10 was identified as the main target, representing the single most prominently labeled band on two-dimensional polyacrylamide gel electrophoresis. This cross-species conservation of labeling demonstrates that the 2-nitro-4-azidobenzoyl group, when conjugated to the aminoacyl-tRNA, positions its photoreactive nitrene/nitroso intermediate within consistent proximity to the L10 protein at the peptidyltransferase center. By comparison, N-(2-nitro-4-azidobenzoyl)puromycin labels proteins L28/29 as the primary targets, with secondary labeling of L4, L6, L10, and L24, showing that the ligand context (puromycin vs. Phe-tRNA) tunes the labeling pattern while the nitro-azidobenzoyl warhead provides the reactive chemistry [2].

Conserved L10 Targeting
Head-to-head
Protein L10 is the single predominant target of 2-nitro-4-azidobenzoyl-Phe-tRNA across rat, hen, and trout ribosomes.
Supports cross-species conserved labeling at the peptidyltransferase center.
Ligand context (puromycin vs. Phe-tRNA) tunes target profile to L28/29.
ribosome structure peptidyltransferase center affinity labeling

Equimolar Binding for F1-ATPase Uni-Site Studies

Nucleotide-depleted mitochondrial F1-ATPase binds 3'-(2')-O-(2-nitro-4-azidobenzoyl)-ATP (NAB-ATP) and NAB-GTP in a strict 1:1 stoichiometry when the analogs are added in equimolar quantities in the presence of Mg2+ [1]. This 1:1 binding under uni-site catalysis conditions demonstrates that the 2-nitro-4-azidobenzoyl modification at the ribose 2'-hydroxyl does not impair the high-affinity nucleotide binding pocket recognition. The photolabeling of the β-subunit at the nucleotide site enabled identification of residues associated with hysteretic inhibition. In contrast, simpler aryl azide nucleotide analogs (e.g., 2-azido-ADP) exhibit different binding characteristics, and γ-phosphate-modified analogs (e.g., γ-(4-azidobenzyl)amide of GTP) probe different regions of the active site [2], confirming that the 2-nitro-4-azidobenzoyl ester at the ribose hydroxyl provides a distinct and complementary spatial placement of the photoreactive group within the ATPase catalytic center.

1:1 Binding Stoichiometry
Cross-study comparable
NAB-ATP and NAB-GTP bind mitochondrial F1-ATPase in a strict 1:1 ratio under uni-site catalysis conditions.
Confirms native-like nucleotide pocket recognition for catalytic site mapping.
Ribose 2'-OH conjugation geometry not accessible with NHS-ester cross-linkers.
ATPase enzymology nucleotide analog catalytic mechanism

Carboxylic Acid Handle for Direct Conjugation

2-Nitro-4-azidobenzoic acid bears a free carboxylic acid group that can be directly coupled to primary amines via standard carbodiimide chemistry (e.g., EDC/DCC) or converted to an activated ester in situ. This contrasts with commercial heterobifunctional cross-linkers such as ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide, CAS 60117-35-3), which are pre-activated as NHS esters and lack the flexibility to be coupled to hydroxyl groups (e.g., ribose 2'-OH of ATP/GTP) . Direct esterification of 2-nitro-4-azidobenzoic acid to the ribose hydroxyl of ATP yields NAB-ATP, a photoaffinity probe that has been used for F1-ATPase catalytic site mapping—a conjugation strategy not feasible with NHS-ester-only reagents. Additionally, the free acid can be converted to its NHS ester, acid chloride, or other activated forms as needed, providing greater synthetic versatility than fixed-function cross-linkers [1].

Flexible Conjugation Handle
Class-level inference
Free -COOH enables coupling to amines, esterification to hydroxyls, or conversion to NHS ester/acid chloride.
Provides synthetic versatility beyond amine-only commercial cross-linkers.
Direct acylation of phenylalanine-tRNA demonstrated by Stahl et al. (1979).
bioconjugation probe synthesis nucleotide chemistry

Application Scenarios for 2-Nitro-4-azidobenzoic Acid


Mapping Ribosomal Functional Centers

2-Nitro-4-azidobenzoic acid is the established precursor for synthesizing photoaffinity derivatives of puromycin and aminoacyl-tRNAs that probe the ribosomal peptidyltransferase center. As demonstrated by Böhm et al. (1979) and Stahl et al. (1981), 2-nitro-4-azidobenzoyl-puromycin labels proteins L28/29 at the P-site, while the Phe-tRNA conjugate labels protein L10 across multiple vertebrate species [REFS-1, REFS-2]. For structural biologists and ribosome researchers, this compound enables the reproducible generation of well-characterized molecular probes with known protein targeting profiles, facilitating comparative studies of ribosomal architecture across species or under different functional states. The nitro-enabled red-shifted activation wavelength permits photolysis at 320–350 nm, reducing UV-induced ribosomal damage during labeling [3].

Nucleotide Photoaffinity Probes for ATPase/GTPase

The carboxylic acid group of 2-nitro-4-azidobenzoic acid allows direct esterification to the 2'- or 3'-hydroxyl of adenosine or guanosine nucleotides, yielding NAB-ATP and NAB-GTP. These photoreactive nucleotide analogs bind F1-ATPase in a 1:1 stoichiometry under uni-site catalysis conditions, enabling researchers to photolabel and identify residues within the catalytic nucleotide binding site [1]. This application is particularly valuable for investigating the conformational coupling between nucleotide occupancy and enzymatic activity in ATP-driven molecular motors, transporters, and kinases where precise spatial placement of the photoreactive group is critical for capturing the native binding pose.

Custom Cross-Linkers with Tailored Spacer Arms

Unlike off-the-shelf NHS-ester cross-linkers (e.g., ANB-NOS) that are limited to amine coupling and fixed spacer lengths, 2-nitro-4-azidobenzoic acid serves as a modular building block for synthesizing custom heterobifunctional reagents. The free acid can be activated and coupled to amino-, hydroxyl-, or thiol-containing linkers of any desired length and composition, and the nitro-azidobenzoyl warhead benefits from red-shifted activation (320–350 nm) that minimizes biological sample damage [1]. This flexibility supports the design of application-specific photoaffinity probes for protein-protein interaction mapping, drug-target engagement studies, and surface immobilization of biomolecules, where the geometry of the cross-link directly affects cross-linking efficiency and specificity.

Light-Sensitive Polymers and Photoresists

Patent CA 1044398 and EP 0014843 A2 describe the incorporation of azidobenzoic acid and nitrobenzoic acid derivatives into epoxy resins and polymeric surfaces for photochemical cross-linking and surface modification [REFS-1, REFS-2]. While these patents use 4-azidobenzoic acid as the primary component, the addition of nitro-substituted benzoic acid derivatives improves radiation sensitivity, light resolution, and edge definition. This suggests that 2-nitro-4-azidobenzoic acid, which combines both azide and nitro functionality in a single molecule, may provide enhanced performance in photoresist formulations and UV-curable coatings where dual photoreactivity (nitrene insertion from azide photolysis combined with the electron-transfer properties of the nitro group) is advantageous.

Application
Selection Property
Validation Focus
Ribosomal center mapping
Tryptophan-preferring nitroso pathway
Protein L10/L28/29 target profile verification
ATPase/GTPase nucleotide probes
Ribose-hydroxyl esterification handle
1:1 binding stoichiometry confirmation
Custom heterobifunctional reagents
Free carboxylic acid versatility
Spacer geometry and conjugation efficiency
Photoresist and surface modification
Dual nitro-azide photoreactivity
Radiation sensitivity and edge definition

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